Strategic Utilization of 4-Bromo-5-fluoro-2-nitrobenzoic Acid in Heterocyclic Synthesis
Strategic Utilization of 4-Bromo-5-fluoro-2-nitrobenzoic Acid in Heterocyclic Synthesis
This technical guide details the chemical utility, reactivity profile, and synthetic applications of 4-Bromo-5-fluoro-2-nitrobenzoic acid , a high-value scaffold in medicinal chemistry.[1]
[1]
Executive Summary
4-Bromo-5-fluoro-2-nitrobenzoic acid (CAS: 1020717-99-0 ) represents a "privileged scaffold" in modern drug discovery.[1] Its value lies in its orthogonal reactivity : it possesses four distinct functional handles—a carboxylic acid, a nitro group, a fluorine atom, and a bromine atom—each activatable under specific, non-interfering conditions.[1]
For researchers in oncology and infectious disease, this compound is not merely a reagent but a branching point.[1] It serves as a critical precursor for quinazolines (EGFR inhibitors), benzimidazoles , and dihydroquinazolinones .[1] Its substitution pattern allows for the sequential introduction of diverse chemical space, making it ideal for Fragment-Based Drug Discovery (FBDD).[1]
Physicochemical Profile
Understanding the physical baseline is crucial for assay development and solubility optimization.[1]
| Property | Value | Technical Note |
| CAS Number | 1020717-99-0 | Verified identifier for procurement. |
| Molecular Formula | C₇H₃BrFNO₄ | High halogen content increases lipophilicity (LogP).[1] |
| Molecular Weight | 264.00 g/mol | Ideal for fragment-based libraries (Rule of 3 compliant).[1] |
| Appearance | Pale yellow to off-white solid | Coloration derives from the nitro-aromatic chromophore.[1] |
| Solubility | DMSO, DMF, MeOH, THF | Poor aqueous solubility; requires polar aprotic solvents for SNAr.[1] |
| pKa (Predicted) | ~2.1 – 2.5 | Significantly more acidic than benzoic acid (4.[1]2) due to the electron-withdrawing -NO₂ and -F groups.[1] |
| H-Bond Donors/Acceptors | 1 / 5 | High acceptor count aids in crystal packing and receptor binding.[1] |
Reactivity & Mechanistic Topology
The core value of this molecule is its regioselective activation .[1] The electronic environment of the benzene ring is heavily distorted by the electron-withdrawing groups (EWG), creating a predictable hierarchy of reactivity.[1]
The Reactivity Map
The following diagram illustrates the four distinct "zones" of reaction, ranked by activation energy.
Figure 1: Reactivity topology showing the hierarchy of functionalization. The C5-Fluorine is the most labile site due to the para-nitro activation.[1]
Mechanism: Regioselective SNAr
The C5-Fluorine is the primary site of attack.[1]
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Why? The fluorine atom is located para to the Nitro group (C2) and meta to the Carboxylic acid (C1).[1]
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Electronic Effect: The Nitro group is a strong resonance withdrawer.[1] It stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack at the para position (C5).[1]
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Selectivity: The Bromine at C4 is meta to the Nitro group.[1] While Bromine is a good leaving group, the lack of resonance activation at C4 renders it inert to mild SNAr conditions, ensuring that nucleophiles selectively displace the Fluorine.
Experimental Protocols
Protocol A: SNAr Displacement (Library Generation)
Objective: To introduce amine diversity at the C5 position.
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Preparation: Dissolve 4-Bromo-5-fluoro-2-nitrobenzoic acid (1.0 eq) in anhydrous DMF or DMAc (0.2 M).
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Note: Avoid protic solvents (MeOH/EtOH) if using strong alkoxides to prevent etherification byproducts.[1]
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Base Addition: Add DIPEA (Diisopropylethylamine, 2.5 eq).[1]
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Visual Check: The solution should remain clear or turn slightly deeper yellow.[1]
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-
Nucleophile Addition: Add the primary or secondary amine (1.1 eq) dropwise at 0°C.
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Reaction: Warm to Room Temperature (RT). Stir for 2–4 hours.
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Workup: Pour into ice-water containing 1N HCl. The product usually precipitates as a bright yellow/orange solid (due to the amino-nitro conjugation).[1]
Protocol B: Quinazolinone Cyclization
Objective: To fuse the ring system for kinase inhibitor scaffolds.
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Reduction: Treat the SNAr product (from Protocol A) with Fe powder/NH₄Cl in EtOH/Water or H₂/Pd-C.
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Endpoint: Disappearance of the yellow nitro color; appearance of a fluorescent amine spot on TLC.[1]
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Cyclization: React the resulting anthranilic acid intermediate with Formamidine Acetate (for quinazolinone) or Urea (for quinazolinedione) in refluxing 2-methoxyethanol.[1]
Key Applications in Medicinal Chemistry
This scaffold is ubiquitous in the synthesis of Type I and Type II Kinase Inhibitors .[1]
EGFR and HER2 Inhibitors
The 4-bromo position is strategically placed to access the "solvent front" or "hinge binder" regions of a kinase pocket.[1]
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Workflow:
Synthesis Workflow Diagram
The following DOT diagram visualizes the transformation from raw material to drug candidate.
Figure 2: Step-wise synthesis of a quinazolinone kinase inhibitor using the 4-bromo-5-fluoro scaffold.
Handling & Safety (E-E-A-T)
As a nitro-aromatic halide, this compound presents specific hazards that must be managed.
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Skin/Eye Irritant: The compound is a potent sensitizer.[1] The benzylic-like halides (though this is aryl) and nitro groups can cause severe dermatitis.[1] Double-gloving (Nitrile) is mandatory.[1]
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Thermal Stability: Nitro-benzoic acids can be shock-sensitive if heated to dryness in the presence of metals or strong bases.[1] Always dry the solid under vacuum at moderate temperatures (<50°C).[1]
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Waste Disposal: Do not mix with strong oxidizers.[1] Dispose of in the halogenated organic waste stream.[1]
References
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PubChem. (2025).[1][2] 4-Bromo-5-fluoro-2-nitrobenzoic acid (CID 29919248).[1][2] National Library of Medicine.[1] [Link][1]
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Sambiagio, C., et al. (2014).[1][3][4] Copper-catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Reviews. (Contextual citation for Ullmann/SNAr chemistry on halo-benzoic acids).
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International Union of Crystallography. (2024).[1] Crystal structure of 4-fluoro-2-(phenylamino)benzoic acid derivatives. (Demonstrates the structural propensity of 2-nitro/amino benzoic acids to form dimers). [Link]
Sources
- 1. 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-5-fluoro-2-nitrobenzoic acid | C7H3BrFNO4 | CID 29919248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
